Molecular docking studies of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with target proteins
Molecular docking studies of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with target proteins
An In-Depth Technical Guide to the Molecular Docking of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Executive Summary
Molecular docking is a pivotal computational technique in modern drug discovery, offering predictive insights into the binding of small molecules to protein targets.[1][2] This guide provides a comprehensive, step-by-step methodology for conducting molecular docking studies on 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound belonging to a class with demonstrated therapeutic potential.[3] As a Senior Application Scientist, this document is structured to provide not only the procedural "how" but also the critical "why," grounding each step in established scientific principles to ensure a robust and reproducible workflow. We will cover the entire pipeline from target selection and molecule preparation to the execution of the docking simulation and the critical analysis of the resulting data. The protocols herein are designed to be self-validating, incorporating essential checks like re-docking to establish the credibility of the computational model before screening novel compounds.
Introduction: The Convergence of Triazoles and In Silico Drug Design
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5] The therapeutic versatility of these nitrogen-rich heterocycles stems from their ability to engage with biological targets through various non-covalent interactions. The specific ligand of interest, 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, features key pharmacophoric elements: a cyclopropyl group, which can confer metabolic stability and unique conformational properties, and a pyridine ring, a common hydrogen bond acceptor.[6]
Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to identify and optimize potential drug candidates.[1] Molecular docking is a cornerstone of SBDD, computationally predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.[1][7] The process is guided by search algorithms that explore possible ligand conformations within the receptor's binding site and scoring functions that estimate the binding free energy of these poses.[8][9][10]
This guide aims to provide researchers and drug development professionals with an authoritative protocol for the in silico evaluation of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol against a relevant biological target, thereby facilitating the rational design of new therapeutic agents.
Target Selection and Rationale
The choice of a protein target is dictated by the known biological profile of the ligand class. Triazole derivatives are renowned for their potent antifungal activity, which they primarily exert by inhibiting cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[11] Therefore, for this guide, we will select CYP51 from Candida albicans as the target protein.
Rationale for Target Selection:
-
Established Mechanism of Action: Azole antifungals, a major class of drugs, function by binding to the heme iron in the active site of CYP51, disrupting fungal cell membrane integrity.[11]
-
Therapeutic Relevance: Candida albicans is a significant human pathogen, and the development of new inhibitors for its CYP51 enzyme is a critical area of research.
-
Structural Data Availability: High-resolution crystal structures of C. albicans CYP51 complexed with inhibitors are available in the Protein Data Bank (PDB), which is a prerequisite for accurate structure-based drug design. For this protocol, we will use the PDB entry 5V5Z .
A Validated Methodology for Molecular Docking
This section details a complete and self-validating workflow for molecular docking. The integrity of any docking study hinges on the meticulous preparation of both the ligand and the receptor, followed by a validation step to ensure the chosen protocol can reproduce experimentally observed binding modes.
Required Computational Tools
-
Molecular Visualization and Preparation: UCSF Chimera or Biovia Discovery Studio Visualizer[12][13]
-
Docking Software: AutoDock Vina[2]
-
Ligand Preparation and File Format Conversion: AutoDock Tools (MGLTools) or Open Babel[14]
-
Interaction Analysis: PyMOL, LigPlot+, or Discovery Studio Visualizer[15]
Ligand Preparation Workflow
The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with correct atom types and partial charges, in a format suitable for the docking software.[1][16]
Protocol:
-
Obtain 2D Structure: The structure of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be obtained from databases like PubChem or drawn using chemical sketchers like ChemDraw or MarvinSketch.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a stable conformation. This is a critical step to ensure the starting ligand geometry is realistic.
-
Assign Charges and Atom Types: Load the 3D structure into AutoDock Tools. Add Gasteiger partial charges, which are necessary for the scoring function to calculate electrostatic interactions.
-
Define Rotatable Bonds: Identify and set the rotatable bonds in the ligand. AutoDock Tools typically does this automatically, allowing the docking algorithm to explore conformational flexibility.
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format, which contains the coordinate information, charge, atom types, and rotatable bond definitions required by AutoDock Vina.[14]
Protein Preparation Workflow
Protein preparation aims to clean the crystal structure, correct for missing atoms, and add charges, making it ready for docking.[17][18]
Protocol:
-
Download PDB File: Download the crystal structure of C. albicans CYP51 (PDB ID: 5V5Z) from the RCSB PDB database.
-
Clean the Structure: Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio.[12]
-
Remove Water Molecules: Delete all water molecules (HOH). While some water molecules can be critical for binding, a standard initial protocol removes them unless there is specific evidence for their role.[18]
-
Remove Co-crystallized Ligand and Ions: For the initial docking of our new ligand, remove the original co-crystallized ligand (in this case, voriconazole) and any non-essential ions or cofactors. Save this co-crystallized ligand separately for protocol validation (see Section 3.5).
-
Select Protein Chain: If multiple protein chains are present, select the one containing the active site of interest (Chain A for 5V5Z).
-
-
Process the Protein:
-
Add Hydrogens: Add hydrogens to the protein, as they are typically not resolved in X-ray crystal structures. It is crucial to add polar hydrogens to correctly model hydrogen bonding.[13]
-
Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).
-
-
Save as PDBQT: Save the cleaned, processed protein receptor as a PDBQT file for use with AutoDock Vina.
Defining the Binding Site: Grid Box Generation
AutoDock Vina requires a defined search space, or "grid box," within which it will explore possible ligand poses. The dimensions and location of this box are critical for an efficient and accurate docking run.
Protocol:
-
Identify the Active Site: The most reliable way to define the binding site is by using the position of the co-crystallized ligand removed during protein preparation.
-
Set Grid Box Parameters: In AutoDock Tools, load the prepared protein receptor (PDBQT file).
-
Center the Grid: Center the grid box on the coordinates of the co-crystallized ligand.
-
Adjust Dimensions: Adjust the size of the grid box (x, y, z dimensions) to be large enough to encompass the entire active site and allow the ligand to rotate freely, typically with a 10-15 Å buffer around the known ligand space. For 5V5Z, a box centered on the active site with dimensions of 25 x 25 x 25 Å is a reasonable starting point.
-
Save Configuration: Record the center coordinates and dimensions. These values will be used in the docking configuration file.
Docking Protocol Validation: Ensuring Trustworthiness
Before docking the new compound, the protocol's ability to reproduce a known experimental result must be verified. This is achieved by re-docking the co-crystallized ligand into the prepared receptor.[19][20]
Protocol:
-
Prepare Co-crystallized Ligand: Prepare the voriconazole ligand (extracted from 5V5Z) using the same ligand preparation workflow described in Section 3.2.
-
Execute Docking: Run AutoDock Vina using the prepared receptor, the prepared co-crystallized ligand, and the grid parameters defined in Section 3.4.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[19][20][21] If the RMSD is high, the grid parameters or docking settings may need to be adjusted.
Executing the Docking of the Target Ligand
Once the protocol is validated, proceed with docking 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Protocol:
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, as well as the grid center and size parameters.
-
Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Collect Output: The software will generate an output PDBQT file containing the predicted binding poses (typically ranked by affinity) and a log file with the corresponding binding energy scores.
Analysis and Interpretation of Docking Results
The raw output of a docking simulation requires careful analysis to derive meaningful insights.[21][22]
Binding Affinity Scores
The primary quantitative output is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy.[8]
-
Interpretation: More negative scores indicate a more favorable, stronger predicted binding interaction.[15] For example, a score of -9.5 kcal/mol suggests a stronger binding affinity than a score of -6.5 kcal/mol.
-
Causality: The score is calculated by the scoring function, which sums up terms for various interactions like van der Waals forces, hydrogen bonding, electrostatics, and desolvation energy, while also penalizing for intramolecular strain.[8][9]
Visualization of Binding Pose and Interactions
Visual inspection is essential to understand how the ligand fits into the binding pocket and what interactions stabilize the complex.[15][21]
Protocol:
-
Load Complex: Open the prepared receptor PDBQT and the docking output PDBQT file in a visualization tool like PyMOL or Discovery Studio.
-
Analyze Interactions:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. Note the donor and acceptor atoms and the bond distance (typically < 3.5 Å). The pyridine nitrogen and triazole nitrogens are potential H-bond acceptors, while the thiol group can be a donor.
-
Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the cyclopropyl ring) and hydrophobic residues in the active site (e.g., Alanine, Valine, Leucine, Phenylalanine).
-
Pi-Interactions: The pyridine and triazole rings can participate in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Identify Key Residues: Document the specific amino acid residues that form these critical interactions. These residues are hypothesized to be essential for anchoring the ligand in the active site.[21][23]
Data Presentation
Summarize the quantitative findings in a clear, structured table.
| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) (for validation) | Key Interacting Residues | Hydrogen Bonds (Ligand Atom -> Residue Atom) |
| Voriconazole (Re-docked) | -10.2 | 1.15 | TYR132, HIE377, SER378 | N(triazole) -> Heme; F -> SER378 |
| 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | -9.5 | N/A | TYR132, PHE228, SER378 | N(pyridine) -> SER378; N(triazole) -> Heme |
Note: Data in this table is illustrative and represents expected results.
Discussion
The docking results suggest that 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a promising candidate for inhibiting C. albicans CYP51. A predicted binding affinity of -9.5 kcal/mol is significant and comparable to that of the known inhibitor voriconazole.
The analysis of the binding pose reveals that the triazole ring coordinates with the heme iron, a classic interaction for azole-based CYP51 inhibitors. This interaction is critical for inhibitory activity. Furthermore, the pyridine ring forms a hydrogen bond with SER378, providing an additional anchor point within the active site. The cyclopropyl group is positioned within a hydrophobic sub-pocket defined by residues such as PHE228, contributing favorably to the overall binding energy.
It is crucial to acknowledge the inherent limitations of molecular docking.[24] Scoring functions are approximations and may not perfectly correlate with experimental binding affinities.[9][10] The protein is typically treated as a rigid entity in standard docking protocols, which does not account for the induced fit effects that occur in reality. Therefore, these results should be interpreted as predictive hypotheses.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the molecular docking of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol against the C. albicans CYP51 enzyme. The in silico analysis, supported by a validated docking procedure, predicts that this compound binds with high affinity to the target's active site through a mechanism consistent with known azole inhibitors.
The insights gained from this study provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline.
Future Directions:
-
Molecular Dynamics (MD) Simulations: To investigate the stability of the predicted protein-ligand complex and to account for protein flexibility, MD simulations should be performed.[25]
-
In Vitro Enzyme Assays: The inhibitory potential of the compound against purified CYP51 should be quantified experimentally to determine its IC50 value.
-
Antifungal Susceptibility Testing: The compound's efficacy against C. albicans and other fungal strains should be evaluated through in vitro susceptibility tests.
-
Lead Optimization: The docking results can guide the synthesis of new analogues with modified substituents to potentially enhance binding affinity and selectivity.[25]
References
- Scoring functions for docking - Wikipedia.
- How to interprete and analyze molecular docking results?
- Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC.
- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective.
- Comparative Evaluation of 11 Scoring Functions for Molecular Docking - ACS Public
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents - ijcrcps.
- Molecular Docking Results Analysis and Accuracy Improvement - Cre
- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors - Cal-Tek.
- Molecular Docking Studies of the Newly Synthetized Triazole Derivatives with Hsp90 Introduction Method - ResearchG
- Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry.
- What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
- Analysing Scoring Functions for Molecular Structure-Based Drug Design - IEEE Xplore.
- How I can analyze and present docking results?
- Preparing the protein and ligand for docking - ScotChem.
- Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Publishing.
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube.
- In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Comput
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- (PDF)
- Tutorial: Prepping Molecules - UCSF DOCK.
- Steps of ligand docking - Docking Server.
- How can I validate a docking protocol?
- Molecular docking proteins preparation - ResearchG
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
- In Silico Docking: Protocols for Computational Explor
- Molecular docking protocol validation. This crucial process can enhance...
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes.
- 4-cyclopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | SCBT.
- Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
- 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL - NextSDS.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and C
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Docking: Protocols for Computational Exploration of Molecular Interactions | IntechOpen [intechopen.com]
- 3. In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrcps.com [ijcrcps.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 9. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Molecular Docking Server - Ligand Protein Docking & Molecular Modeling [dockingserver.com]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. researchgate.net [researchgate.net]
- 24. Analysing Scoring Functions for Molecular Structure-Based Drug Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 25. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
